6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Catalog No.
S924930
CAS No.
1346446-98-7
M.F
C13H17NOSi
M. Wt
231.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[...

CAS Number

1346446-98-7

Product Name

6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

IUPAC Name

2-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)ethynyl-trimethylsilane

Molecular Formula

C13H17NOSi

Molecular Weight

231.36 g/mol

InChI

InChI=1S/C13H17NOSi/c1-16(2,3)8-6-11-9-12-5-4-7-15-13(12)14-10-11/h9-10H,4-5,7H2,1-3H3

InChI Key

ARFBUIUTXLKOMZ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=CC2=C(N=C1)OCCC2

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(N=C1)OCCC2

Fluorescent Sensors for Nitroaromatic Explosives

Derivatization of Non-Volatile Compounds

Synthesis of Poly(2-ethynyl-N-iodopyridinium iodide)

Synthesis of Pyridine-Fused Siloles

Sensor Application of Pyrene Derivative

6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is an organic compound characterized by its unique structure, which consists of a pyrano-pyridine framework with a trimethylsilyl ethynyl substituent. Its molecular formula is C₁₃H₁₇NOSi, and it has a molecular weight of approximately 231.37 g/mol . This compound is notable for its potential applications in various fields, including organic chemistry and sensor technology.

  • The pyrano[2,3-b]pyridine core might contribute to interactions with biological systems due to its heterocyclic nature [].
  • The trimethylsilyl group might act as a protecting group, influencing the reactivity of the molecule [].
  • The ethynyl group could participate in reactions involving the triple bond.
  • No safety information is currently available for this specific compound. However, as a general guideline, any new molecule should be handled with caution following standard laboratory safety protocols.
Due to the presence of functional groups. Key reactions include:

  • Sonogashira Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling terminal alkynes with aryl halides in the presence of palladium catalysts. The trimethylsilyl group enhances the reactivity of the alkyne.
  • Derivatization Reactions: The trimethylsilyl group can be used to derivatize non-volatile compounds, making them more amenable to gas chromatography and mass spectrometry analysis.

Several synthesis methods have been reported for creating 6-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine:

  • Cyclization Reactions: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano-pyridine structure.
  • Trimethylsilylation: The introduction of the trimethylsilyl group can be achieved through silylation reactions using trimethylsilyl chloride and a suitable base.
  • Sonogashira Coupling: As mentioned earlier, this method can be employed to introduce ethynyl groups into the pyridine framework effectively.

6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several applications:

  • Fluorescent Sensors: It has been utilized in developing fluorescent sensors for detecting nitroaromatic compounds in both solution and vapor phases.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.
  • Polymer Chemistry: It can be used to create functionalized polymers that possess unique optical properties.

Interaction studies involving this compound focus on its behavior in sensor applications and its interactions with various analytes. For instance, materials doped with this compound have shown high sensitivity towards nitroaromatic compounds, indicating its potential use in environmental monitoring and safety applications.

Several compounds share structural similarities with 6-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Attributes
2-EthynylpyridinePyridine ring with an ethynyl groupUsed in polymer synthesis
6-(Phenylethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridinePyrano-pyridine structure with phenylethynylPotentially different biological activity profile
5-(Trimethylsilyl)furanFuran ring with a trimethylsilyl groupDifferent heterocyclic framework

The uniqueness of 6-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine lies in its specific combination of a pyrano-pyridine structure with a trimethylsilyl ethynyl substituent, which enhances its volatility and reactivity compared to similar compounds.

Core Structural Features

6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine exhibits a fused bicyclic framework comprising a pyran ring (tetrahydropyran) and a pyridine moiety. The pyran ring adopts a 3,4-dihydro configuration, while the pyridine retains aromatic stability through conjugation. A key distinguishing feature is the 6-position substituent: a trimethylsilyl (TMS)-protected ethynyl group, which enhances solubility and reactivity in organic solvents.

Key structural elements:

ComponentRole in Reactivity/Stability
Pyran-pyridine fusionConjugation and planarity
Trimethylsilyl ethynylSolubility and protection
Partial saturation (3,4-dihydro)Steric modulation

The TMS group is critical for stabilizing the ethynyl moiety against protic environments, enabling its use in cross-coupling reactions such as Sonogashira couplings.

Positioning in Heterocyclic Chemistry

This compound belongs to the pyrano[2,3-b]pyridine class, a subset of fused nitrogen-containing heterocycles. Such systems are distinguished by:

  • Electronic properties: Partial saturation in the pyran ring reduces electron density compared to fully aromatic analogs, influencing reactivity.
  • Steric effects: The 6-substituent occupies a sterically hindered position, directing regioselectivity in further functionalization.
  • Functionalization potential: The ethynyl group serves as a gateway for introducing additional substituents via alkylation, cycloaddition, or click chemistry.

Dates

Modify: 2023-08-16

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